molecular formula C20H13F6N3O B2744931 16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one CAS No. 860785-41-7

16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one

Cat. No.: B2744931
CAS No.: 860785-41-7
M. Wt: 425.334
InChI Key: IVWIEIAXWFJPRF-UHFFFAOYSA-N
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Description

2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple fused rings and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one involves several steps, including the formation of key intermediates and subsequent cyclization reactions. One common approach is to start with a suitable indole derivative, which undergoes a series of reactions to introduce the trifluoromethyl groups and form the fused ring system. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .

Mechanism of Action

The mechanism by which 2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2’,3’:3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one is unique due to its complex fused ring structure and the presence of multiple trifluoromethyl groups. These features contribute to its distinct chemical properties, such as high stability and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O/c21-19(22,23)11-7-15(20(24,25)26)27-13-8-14-17-10(5-6-29(14)18(30)16(11)13)9-3-1-2-4-12(9)28-17/h1-4,7,14,28H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWIEIAXWFJPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC3=C(C2=O)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=C1C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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